molecular formula C8H16N2 B14685117 Aziridine, 1,1'-(1,4-butanediyl)bis- CAS No. 25781-25-3

Aziridine, 1,1'-(1,4-butanediyl)bis-

Cat. No.: B14685117
CAS No.: 25781-25-3
M. Wt: 140.23 g/mol
InChI Key: HFFRKVQROZGCQX-UHFFFAOYSA-N
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Description

Aziridine, 1,1’-(1,4-butanediyl)bis- is an organic compound that features a three-membered ring structure containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridine, 1,1’-(1,4-butanediyl)bis- can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with aziridine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring .

Industrial Production Methods

Industrial production of aziridine compounds often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aziridines, amines, and other nitrogen-containing compounds .

Scientific Research Applications

Aziridine, 1,1’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in DNA and protein studies.

    Medicine: Explored for its anticancer properties due to its ability to alkylate DNA.

    Industry: Utilized in the production of polymers and coatings

Mechanism of Action

The mechanism of action of aziridine, 1,1’-(1,4-butanediyl)bis- involves the formation of highly reactive intermediates that can interact with various biological molecules. The aziridine ring is prone to nucleophilic attack, leading to the formation of covalent bonds with DNA, proteins, and other cellular components. This reactivity underlies its potential use as an anticancer agent, as it can induce DNA cross-linking and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The simplest member of the aziridine family, consisting of a three-membered ring with one nitrogen atom.

    Azetidine: A four-membered ring structure containing nitrogen, similar in reactivity to aziridine but with different ring strain and stability.

    Ethyleneimine: Another three-membered ring compound with similar chemical properties.

Uniqueness

Its ability to form stable cross-linked structures makes it particularly valuable in industrial and medical applications .

Properties

CAS No.

25781-25-3

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-[4-(aziridin-1-yl)butyl]aziridine

InChI

InChI=1S/C8H16N2/c1(3-9-5-6-9)2-4-10-7-8-10/h1-8H2

InChI Key

HFFRKVQROZGCQX-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCCCN2CC2

Origin of Product

United States

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